Sodium phosphate, dibasic

Description

BenchChem offers high-quality Sodium phosphate, dibasic suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium phosphate, dibasic including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

118830-14-1 |

|---|---|

Molecular Formula |

H3Na2O5P |

Molecular Weight |

159.97 g/mol |

IUPAC Name |

disodium;hydrogen phosphate;hydrate |

InChI |

InChI=1S/2Na.H3O4P.H2O/c;;1-5(2,3)4;/h;;(H3,1,2,3,4);1H2/q2*+1;;/p-2 |

InChI Key |

LVXHNCUCBXIIPE-UHFFFAOYSA-L |

Canonical SMILES |

O.OP(=O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Sodium Phosphate Dibasic in the Laboratory: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disodium hydrogen phosphate (B84403) (Na₂HPO₄), commonly referred to as sodium phosphate dibasic, is a versatile and indispensable reagent in a vast array of laboratory applications. Its fundamental role as a buffering agent, coupled with its utility in various biochemical and molecular biology techniques, makes it a cornerstone of modern research and development. This technical guide provides an in-depth exploration of the core laboratory uses of sodium phosphate dibasic, complete with quantitative data, detailed experimental protocols, and logical workflow visualizations.

Core Applications in a Laboratory Setting

Sodium phosphate dibasic is primarily utilized for its buffering capacity, which is crucial for maintaining stable pH conditions in a wide range of experimental setups.[1][2][3] Its applications span across multiple disciplines:

-

Buffer Solutions: It is a key component in the preparation of phosphate buffers, which are widely used in molecular biology, biochemistry, and cell culture due to their buffering range around physiological pH.[2][4][5]

-

Molecular Biology: In molecular biology, it is integral to DNA/RNA extraction protocols, helping to lyse cells and stabilize nucleic acids.[4] It is also a component of electrophoresis buffers.[2]

-

Cell Culture: Sodium phosphate dibasic plays a vital role in cell culture media by maintaining osmotic balance and providing essential nutrients, thereby supporting optimal cell growth and viability.[4][5]

-

Protein Science: In the realm of protein science, it is used in protein purification techniques like chromatography to maintain the correct ionic strength and pH.[4] Furthermore, it is employed in protein crystallization, a critical step in structural biology and drug discovery.[1]

-

Enzyme Assays: Maintaining a stable pH is paramount for enzyme kinetics and activity assays, a role effectively fulfilled by phosphate buffers.[4] The concentration of the phosphate buffer can, however, influence enzyme activity through effects of ionic strength or direct interaction with the enzyme or substrates.[6]

Quantitative Data

The effectiveness of sodium phosphate dibasic as a buffering agent is rooted in the dissociation equilibria of phosphoric acid. The relevant properties are summarized in the tables below.

Table 1: Physicochemical Properties of Phosphoric Acid

| pKa Value | Equilibrium | Buffering Range |

| pKa1 = 2.15 | H₃PO₄ ⇌ H₂PO₄⁻ + H⁺ | pH 1.15 - 3.15 |

| pKa2 = 7.21 | H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺ | pH 6.21 - 8.21 |

| pKa3 = 12.32 | HPO₄²⁻ ⇌ PO₄³⁻ + H⁺ | pH 11.32 - 13.32 |

The equilibrium involving the dissociation of the dihydrogen phosphate ion (H₂PO₄⁻) to the hydrogen phosphate ion (HPO₄²⁻) is the most relevant for the preparation of physiological buffers.

Table 2: Example Preparation of 0.1 M Sodium Phosphate Buffer

| Desired pH | Volume of 0.2 M NaH₂PO₄ (ml) | Volume of 0.2 M Na₂HPO₄ (ml) | Final Volume with dH₂O (ml) |

| 6.0 | 87.7 | 12.3 | 200 |

| 6.5 | 68.5 | 31.5 | 200 |

| 7.0 | 39.0 | 61.0 | 200 |

| 7.2 | 28.0 | 72.0 | 200 |

| 7.5 | 16.0 | 84.0 | 200 |

| 8.0 | 5.3 | 94.7 | 200 |

Data adapted from established laboratory protocols.[7] The final volume is achieved by adding distilled water to the combined volumes of the stock solutions.

Experimental Protocols

The following are detailed methodologies for the preparation of a standard 0.1 M sodium phosphate buffer and Phosphate-Buffered Saline (PBS), two of the most common buffers in a laboratory setting.

Protocol 1: Preparation of 0.1 M Sodium Phosphate Buffer (pH 7.4)

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Distilled water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and graduated cylinders

-

Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

Methodology:

-

Prepare Stock Solutions:

-

0.2 M Sodium Phosphate Monobasic Stock Solution: Dissolve 27.6 g of NaH₂PO₄ in 1 liter of dH₂O.

-

0.2 M Sodium Phosphate Dibasic Stock Solution: Dissolve 28.4 g of anhydrous Na₂HPO₄ (or 53.65 g of Na₂HPO₄·7H₂O) in 1 liter of dH₂O.[7]

-

-

Prepare the Buffer:

-

To prepare 1 liter of 0.1 M phosphate buffer at pH 7.4, mix 95 mL of the 0.2 M NaH₂PO₄ stock solution with 405 mL of the 0.2 M Na₂HPO₄ stock solution.

-

Bring the final volume to 1 liter with dH₂O.

-

-

pH Adjustment:

-

Calibrate the pH meter.

-

Measure the pH of the buffer solution.

-

Adjust the pH to 7.4 by adding small volumes of concentrated HCl to lower the pH or concentrated NaOH to raise the pH.

-

-

Sterilization and Storage:

-

For applications requiring sterile conditions, autoclave the buffer solution.

-

Store at room temperature. Note that at high concentrations and low temperatures, phosphate buffers can precipitate.[8]

-

Protocol 2: Preparation of 1X Phosphate-Buffered Saline (PBS)

Materials:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Distilled water (dH₂O)

-

pH meter

Methodology:

-

Prepare 10X PBS Stock Solution (1 Liter):

-

Dissolve 80 g of NaCl, 2 g of KCl, 14.4 g of Na₂HPO₄, and 2.4 g of KH₂PO₄ in 800 mL of dH₂O.

-

-

pH Adjustment:

-

Adjust the pH of the 10X stock solution to 7.4 with HCl.

-

-

Final Volume:

-

Add dH₂O to bring the final volume to 1 liter.

-

-

Preparation of 1X Working Solution:

-

To prepare 1 liter of 1X PBS, add 100 mL of the 10X stock solution to 900 mL of dH₂O.

-

-

Sterilization:

-

Autoclave the 1X PBS solution for sterile applications.

-

Mandatory Visualizations

The following diagrams illustrate key workflows involving sodium phosphate dibasic.

Caption: Workflow for the preparation of a sodium phosphate buffer.

Caption: Role of sodium phosphate buffer in an enzyme activity assay.

References

- 1. laballey.com [laballey.com]

- 2. nbinno.com [nbinno.com]

- 3. Di-sodium phosphate: Significance and symbolism [wisdomlib.org]

- 4. chemimpex.com [chemimpex.com]

- 5. poetry.arizona.edu [poetry.arizona.edu]

- 6. researchgate.net [researchgate.net]

- 7. studylib.net [studylib.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Sodium Phosphate Dibasic Buffer

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sodium phosphate (B84403) dibasic buffer system, detailing its fundamental mechanism of action, quantitative properties, and practical applications in scientific research and pharmaceutical development.

Core Mechanism of Action

The effectiveness of the sodium phosphate buffer system lies in the equilibrium between its conjugate acid-base pair: the dihydrogen phosphate ion (H₂PO₄⁻) and the hydrogen phosphate ion (HPO₄²⁻). Sodium phosphate dibasic (Na₂HPO₄) provides the hydrogen phosphate ion (the conjugate base), while sodium phosphate monobasic (NaH₂PO₄) provides the dihydrogen phosphate ion (the weak acid).

Phosphoric acid (H₃PO₄) is a triprotic acid, meaning it has three acidic protons that can dissociate in a stepwise manner. Each dissociation step has a corresponding acid dissociation constant (pKa).

The most relevant equilibrium for biological and pharmaceutical applications is the second one, as its pKa of approximately 7.21 is close to the physiological pH of most biological systems (around 7.4).[1][2][4] This allows the buffer to effectively resist pH changes in this critical range.[3][5]

The buffering action is a direct consequence of Le Chatelier's principle.

-

Addition of Acid (H⁺): When a strong acid is introduced, the added protons are neutralized by the conjugate base, the hydrogen phosphate ion (HPO₄²⁻). The equilibrium shifts to the left, forming the weak acid, dihydrogen phosphate (H₂PO₄⁻), thus minimizing the change in pH.[6] HPO₄²⁻ + H⁺ → H₂PO₄⁻

-

Addition of Base (OH⁻): When a strong base is added, the hydroxide (B78521) ions are neutralized by the weak acid, the dihydrogen phosphate ion (H₂PO₄⁻). This reaction forms the conjugate base (HPO₄²⁻) and water, thereby resisting an increase in pH. H₂PO₄⁻ + OH⁻ → HPO₄²⁻ + H₂O

The relationship between the pH of the buffer, the pKa, and the concentrations of the acid and base forms is described by the Henderson-Hasselbalch equation :[2][7][8]

pH = pKa₂ + log₁₀ ( [HPO₄²⁻] / [H₂PO₄⁻] )

Where:

-

[HPO₄²⁻] is the molar concentration of the conjugate base (from sodium phosphate dibasic).

-

[H₂PO₄⁻] is the molar concentration of the weak acid (from sodium phosphate monobasic).

This equation is fundamental for calculating the required ratio of the two phosphate species to prepare a buffer of a specific pH.[7][8][9] The maximum buffering capacity is achieved when the pH equals the pKa, which occurs when the concentrations of the acid and base forms are equal.[3]

References

- 1. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 2. Phosphate Buffer Issues [chem.fsu.edu]

- 3. benchchem.com [benchchem.com]

- 4. Phosphate Buffers | See Why and How to Use Phosphate Buffers [weberscientific.com]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of Disodium Phosphate? [synapse.patsnap.com]

- 7. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 8. youtube.com [youtube.com]

- 9. physicsforums.com [physicsforums.com]

disodium hydrogen phosphate properties and structure for students

Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄), also known as disodium phosphate or sodium phosphate dibasic, is an inorganic salt of phosphoric acid. It is a versatile and widely utilized compound in various scientific and industrial sectors, including pharmaceutical development, food technology, and biochemical research.[1][2] Its prevalence is due to its excellent pH buffering capacity, high solubility in aqueous solutions, and its role as a source of phosphate.[3] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and the detailed experimental protocols used for its characterization, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Forms

Disodium hydrogen phosphate is an ionic compound consisting of two sodium cations (Na⁺) and a hydrogen phosphate anion (HPO₄²⁻).[3] It is commercially available in an anhydrous form and several hydrated forms, which contain a specific number of water molecules of crystallization. The most common forms are:

-

Anhydrous (Na₂HPO₄): A white, hygroscopic powder that readily absorbs moisture from the air.[1][4]

-

Dihydrate (Na₂HPO₄·2H₂O): A white, odorless crystalline solid.[5]

-

Heptahydrate (Na₂HPO₄·7H₂O): White, efflorescent crystals or granular powder.[4]

-

Dodecahydrate (Na₂HPO₄·12H₂O): Strongly efflorescent, transparent crystals.[4][6]

The crystal structure of anhydrous disodium hydrogen phosphate has been a subject of detailed study. Advanced techniques combining solid-state NMR and powder X-ray diffraction have refined its structure, indicating it crystallizes in the monoclinic space group P2₁/c, with evidence of three inequivalent sodium sites.[7]

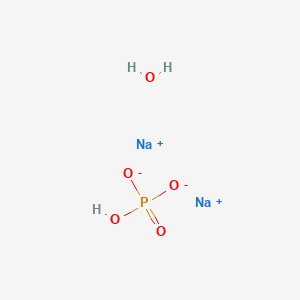

Figure 1: Ionic structure of disodium hydrogen phosphate.

Physicochemical Properties

The physical and chemical properties of disodium hydrogen phosphate vary depending on its state of hydration. These properties are critical for its application in various formulations and experimental systems.

| Property | Anhydrous (Na₂HPO₄) | Dihydrate (Na₂HPO₄·2H₂O) | Heptahydrate (Na₂HPO₄·7H₂O) | Dodecahydrate (Na₂HPO₄·12H₂O) |

| Molar Mass ( g/mol ) | 141.96[1] | 177.99[1] | 268.07[1] | 358.14[8] |

| Appearance | White, hygroscopic powder[4] | White, crystalline solid[5] | White, granular powder[4] | Colorless, transparent crystals[4] |

| Melting Point (°C) | Decomposes at ~250[1] | Loses water at 92.5[6] | Loses water at 48[6] | 35[6] |

| Density (g/cm³) | 1.7[1] | 2.066 (at 15°C)[6] | 1.679[6] | 1.524[6] |

| Solubility in Water | 7.7 g/100 mL (20°C)[1] | Soluble[5] | 11.8 g/100 mL (25°C)[1] | Soluble[6] |

| pH (aqueous solution) | 8.0 - 11.0[1] | 8.8 - 9.4 (5% solution)[5] | 9.0 - 9.6 (1% solution)[4] | ~9.5 |

Core Mechanism: The Phosphate Buffer System

The primary function of disodium hydrogen phosphate in biological and chemical systems is its role as a buffering agent.[3] It is a key component of the phosphate buffer system, which is crucial for maintaining pH in intracellular fluids and renal tubules.[9][10][11] This system consists of a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻).

The buffering action is governed by the following equilibrium:

H₂PO₄⁻ ⇌ HPO₄²⁻ + H⁺

The pKa for this equilibrium is approximately 6.8, which is close to physiological pH, allowing the system to operate with high efficiency.[12]

-

When a strong acid is added, the excess H⁺ ions are accepted by the base component (HPO₄²⁻), shifting the equilibrium to the left and minimizing the drop in pH.[9][13]

-

When a strong base is added, it reacts with the acid component (H₂PO₄⁻), which donates a proton to neutralize the base, shifting the equilibrium to the right and resisting a rise in pH.[9][12]

Figure 2: The phosphate buffer system's mechanism of action.

Industrial Synthesis

Industrially, disodium hydrogen phosphate is typically produced by the neutralization of phosphoric acid with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate.[8] The process involves adjusting the molar ratio of the reactants to produce a slurry of the desired phosphate salt, followed by crystallization and dehydration if the anhydrous form is required.[8]

Figure 3: Simplified industrial synthesis workflow.

Applications in Research and Drug Development

The unique properties of disodium hydrogen phosphate make it an indispensable component in pharmaceutical and research settings.

-

Buffering Agent: It is widely used to maintain the pH of pharmaceutical formulations, including intravenous fluids, oral solutions, and topical preparations, which is critical for drug stability and bioavailability.[3][14]

-

Excipient: In solid dosage forms like tablets and capsules, it can be used as an excipient to aid in controlled drug release.[14]

-

Biochemical Reagent: It is a key ingredient in many laboratory buffers, most notably Phosphate-Buffered Saline (PBS), used for cell culture, enzyme assays, and molecular biology protocols.[14]

-

Sequestrant and Emulsifier: It binds metal ions that can degrade products and helps stabilize mixtures of oil and water, particularly in food and some pharmaceutical emulsions.[14][15]

Figure 4: Key functions and applications in science.

Experimental Protocols for Characterization

Assay by Potentiometric Titration

This method is used to determine the purity of disodium hydrogen phosphate and quantify related phosphate species.

-

Preparation: Accurately weigh approximately 1.6 g of the disodium hydrogen phosphate sample. Dissolve it in 25.0 mL of carbon dioxide-free water. Add 25.0 mL of 1 M hydrochloric acid.

-

Instrumentation: Calibrate a pH meter with standard buffers (e.g., pH 4.0 and 7.0).[16] Immerse the combined glass electrode in the sample solution.

-

Titration: Place the solution on a magnetic stirrer and begin gentle agitation.[16] Titrate the solution with standardized 1 M sodium hydroxide. Record the pH and the volume of titrant added, using small increments, especially near the expected equivalence points.[17]

-

Endpoint Determination: Continue the titration until two distinct inflection points are observed on the titration curve. The first endpoint corresponds to the neutralization of excess HCl and the conversion of H₃PO₄ to H₂PO₄⁻. The second endpoint corresponds to the conversion of H₂PO₄⁻ to HPO₄²⁻.

-

Analysis: The volume of titrant consumed between the first and second endpoints is used to calculate the amount of phosphate present. The data can be analyzed using first and second derivative plots to precisely locate the endpoints.[17][18]

Structural Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups and confirm the identity of the compound.[19]

-

Sample Preparation (KBr Pellet Method): Finely grind 1-2 mg of the disodium hydrogen phosphate sample using an agate mortar and pestle.[20] Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) and mix thoroughly.[21] Transfer the mixture to a pellet die and press it under a hydraulic press to form a thin, transparent pellet.[20]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands. Key peaks for hydrated disodium hydrogen phosphate include a broad band for O-H stretching from water of crystallization (~3600-3200 cm⁻¹), P-O-H vibrations, and strong absorptions corresponding to P=O and P-O stretching modes (~1100-900 cm⁻¹).[22]

Crystal Structure Determination using Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive technique used to identify the crystalline phases and determine the unit cell dimensions of the material.[23]

-

Sample Preparation: The material must be a finely ground, homogeneous powder.[24] Pack the powder into a sample holder, ensuring a flat, smooth surface that is level with the holder's top.

-

Instrumentation: Place the sample holder into the goniometer of the X-ray diffractometer.[23] The instrument consists of an X-ray source (e.g., Cu Kα radiation), the sample stage, and a detector.[25]

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam at a specific angle (θ), while the detector rotates at an angle of 2θ to collect the diffracted X-rays.[23] The scan is typically performed over a range of 2θ angles (e.g., 5° to 70°) to obtain a complete diffraction pattern.[23]

-

Data Analysis: The resulting diffractogram plots diffraction intensity versus the 2θ angle. The positions and intensities of the diffraction peaks are a unique "fingerprint" of the crystal structure. This pattern can be compared to reference databases (e.g., ICDD) for phase identification. For detailed structural refinement, techniques like Rietveld analysis can be applied to the data to determine lattice parameters and atomic positions.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR provides detailed information about the local chemical environment of specific nuclei, such as ³¹P and ²³Na, in the crystal lattice.[26]

-

Principle: This technique is highly sensitive to the local structure, allowing for the differentiation of chemically inequivalent atomic sites within a crystal.[27] For phosphate compounds, ³¹P NMR is particularly powerful for distinguishing between different phosphate groups (e.g., PO₄³⁻, HPO₄²⁻, H₂PO₄⁻).[28]

-

Sample Preparation: The powdered sample is packed into a zirconia rotor.

-

Data Acquisition: The rotor is placed in the NMR probe and spun at a high speed (Magic Angle Spinning, MAS) to average out anisotropic interactions and obtain high-resolution spectra.[26] For nuclei like ³¹P, cross-polarization (CP) from ¹H nuclei (¹H→³¹P CPMAS) can be used to enhance signal intensity.[29]

-

Spectral Analysis: The ³¹P NMR spectrum will show distinct peaks corresponding to each unique phosphorus environment in the sample. The chemical shift (position) of these peaks provides information about the coordination and bonding of the phosphate groups.[27] Similarly, ²³Na NMR can resolve the different sodium sites, as was done to refine the crystal structure of anhydrous Na₂HPO₄.[7]

References

- 1. Disodium phosphate - Wikipedia [en.wikipedia.org]

- 2. DISODIUM PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 3. annexechem.com [annexechem.com]

- 4. fao.org [fao.org]

- 5. 10028-24-7 CAS | di-SODIUM HYDROGEN PHOSPHATE DIHYDRATE | Reagents for Molecular Biology | Article No. 5974B [lobachemie.com]

- 6. DISODIUM PHOSPHATE ANHYDROUS - Ataman Kimya [atamanchemicals.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. epa.gov [epa.gov]

- 9. Phosphate buffer - WikiLectures [wikilectures.eu]

- 10. fiveable.me [fiveable.me]

- 11. fiveable.me [fiveable.me]

- 12. brainkart.com [brainkart.com]

- 13. homework.study.com [homework.study.com]

- 14. amarischemicalsolutions.com [amarischemicalsolutions.com]

- 15. Page loading... [wap.guidechem.com]

- 16. uobabylon.edu.iq [uobabylon.edu.iq]

- 17. mccord.cm.utexas.edu [mccord.cm.utexas.edu]

- 18. www1.lasalle.edu [www1.lasalle.edu]

- 19. photometrics.net [photometrics.net]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. mdpi.com [mdpi.com]

- 23. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 24. mse.washington.edu [mse.washington.edu]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. Speciation of Phosphorus in Pet Foods by Solid-State 31P-MAS-NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Structural study of phosphate groups in layered metal phosphates by high-resolution solid-state31P NMR spectroscopy - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. academic.oup.com [academic.oup.com]

The Cornerstone of Stability: A Technical Guide to Sodium Phosphate Dibasic pKa for Robust Buffer Preparation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biopharmaceutical development and scientific research, the precise control of pH is not merely a technicality but a fundamental prerequisite for experimental validity and product stability. Among the arsenal (B13267) of buffering agents, the sodium phosphate (B84403) system is ubiquitous, prized for its physiological relevance and broad buffering range. This technical guide provides an in-depth exploration of the core principles governing the pKa of sodium phosphate dibasic, offering a comprehensive resource for the preparation of reliable and reproducible phosphate buffers.

Fundamental Principles of the Phosphate Buffer System

The efficacy of the phosphate buffer system is rooted in the polyprotic nature of phosphoric acid (H₃PO₄), which possesses three dissociable protons, each with a distinct acid dissociation constant (pKa). These sequential dissociations allow for effective buffering across three different pH ranges.

Phosphoric acid undergoes a stepwise dissociation as follows:

H₃PO₄ ⇌ H⁺ + H₂PO₄⁻ (pKa₁) H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻ (pKa₂) HPO₄²⁻ ⇌ H⁺ + PO₄³⁻ (pKa₃)

For the majority of biological applications, which require a pH near physiological levels (pH 6.8 - 7.4), the second equilibrium between the dihydrogen phosphate ion (H₂PO₄⁻, the weak acid) and the hydrogen phosphate ion (HPO₄²⁻, the conjugate base, also known as dibasic sodium phosphate) is of primary importance. The pKa for this equilibrium, pKa₂, is approximately 7.21 at 25°C, making it an ideal choice for maintaining a stable pH in this range.[1]

The relationship between pH, pKa, and the ratio of the conjugate base to the weak acid is described by the Henderson-Hasselbalch equation:

pH = pKa₂ + log₁₀([HPO₄²⁻]/[H₂PO₄⁻])

This equation is the cornerstone of phosphate buffer preparation, enabling the calculation of the required concentrations of the acidic and basic components to achieve a desired pH.[1]

Quantitative Data on pKa Values

The pKa of the phosphate buffer system is not a fixed constant but is influenced by several factors, most notably temperature and ionic strength. For precise and reproducible buffer preparation, it is crucial to consider these variables.

Influence of Temperature on pKa₂

The dissociation of weak acids is an equilibrium process that is sensitive to temperature changes. For the second dissociation of phosphoric acid, the pKa₂ decreases as temperature increases. This relationship is critical when preparing buffers that will be used at temperatures other than standard room temperature (25°C).

| Temperature (°C) | pKa₂ |

| 0 | 7.38 |

| 5 | 7.35 |

| 10 | 7.32 |

| 15 | 7.28 |

| 20 | 7.24 |

| 25 | 7.21 |

| 30 | 7.18 |

| 37 | 7.13 |

| 40 | 7.11 |

| 50 | 7.05 |

Note: These values are approximate and can be influenced by the specific buffer concentration.

Influence of Ionic Strength on pKa₂

The pKa value is also affected by the ionic strength of the solution. In solutions with higher ionic concentrations, the activity of the ions is reduced, which can lead to a shift in the pKa. As the total phosphate concentration increases, the ionic strength of the solution also increases, leading to a decrease in the apparent pKa₂.

| Total Phosphate Concentration (M) | Apparent pKa₂ at 25°C |

| 0.01 | 7.15 |

| 0.05 | 7.01 |

| 0.10 | 6.92 |

| 0.20 | 6.81 |

| 0.50 | 6.63 |

Note: These values are illustrative and can be influenced by the presence of other salts in the solution.

Experimental Protocols

The following sections provide detailed methodologies for the preparation of sodium phosphate buffers and the experimental determination of pKa.

Protocol for Preparation of a 0.1 M Sodium Phosphate Buffer at a Specific pH

This protocol details the preparation of a sodium phosphate buffer by mixing stock solutions of the acidic (monobasic) and basic (dibasic) components.

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Deionized water

-

pH meter and calibration standards (pH 4.0, 7.0, 10.0)

-

Volumetric flasks and graduated cylinders

-

Stir plate and stir bar

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment (optional)

Procedure:

-

Prepare 1 M Stock Solutions:

-

Solution A (1 M NaH₂PO₄): Dissolve 119.98 g of NaH₂PO₄ in 800 mL of deionized water. Once fully dissolved, bring the final volume to 1 L with deionized water.

-

Solution B (1 M Na₂HPO₄): Dissolve 141.96 g of Na₂HPO₄ in 800 mL of deionized water. Once fully dissolved, bring the final volume to 1 L with deionized water.

-

-

Calculate the Required Volumes:

-

Use the Henderson-Hasselbalch equation to determine the required ratio of the conjugate base (Solution B) to the weak acid (Solution A) for the desired pH.

-

For a 0.1 M buffer, the total moles of phosphate will be 0.1 moles per liter.

-

Let V_A be the volume of Solution A and V_B be the volume of Solution B.

-

Solve the following two simultaneous equations:

-

pH = pKa₂ + log₁₀(V_B / V_A)

-

V_A + V_B = Total Volume of Buffer

-

-

-

Prepare the Buffer:

-

Accurately measure the calculated volumes of Solution A and Solution B using graduated cylinders and combine them in a beaker or flask.

-

Add deionized water to reach approximately 90% of the final desired volume.

-

-

Calibrate the pH Meter:

-

Calibrate the pH meter according to the manufacturer's instructions using the pH 4.0, 7.0, and 10.0 standards.

-

-

Adjust the pH:

-

Place the pH electrode in the buffer solution and monitor the reading.

-

If necessary, adjust the pH to the desired value by adding small increments of dilute HCl (to lower the pH) or NaOH (to raise the pH) while stirring.

-

-

Final Volume Adjustment:

-

Once the desired pH is achieved, transfer the solution to a volumetric flask and add deionized water to reach the final volume.

-

-

Storage:

-

Store the buffer in a tightly sealed container at room temperature or 4°C. For long-term storage, sterile filtration is recommended to prevent microbial growth.

-

Protocol for Experimental Determination of pKa₂ by Titration

This protocol describes how to determine the pKa₂ of the phosphate buffer system by titrating a solution of monosodium phosphate with a strong base.

Materials:

-

0.1 M Sodium phosphate monobasic (NaH₂PO₄) solution

-

0.1 M Sodium hydroxide (NaOH) solution (standardized)

-

pH meter and calibration standards

-

Burette

-

Beaker

-

Stir plate and stir bar

Procedure:

-

Setup:

-

Pipette a known volume (e.g., 50 mL) of the 0.1 M NaH₂PO₄ solution into a beaker.

-

Place the beaker on a stir plate and add a stir bar.

-

Calibrate the pH meter and place the electrode in the solution.

-

Fill the burette with the 0.1 M NaOH solution and record the initial volume.

-

-

Titration:

-

Begin the titration by adding small increments (e.g., 0.5-1.0 mL) of the NaOH solution to the beaker.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

-

As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain more data points in this region.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the point where all the H₂PO₄⁻ has been converted to HPO₄²⁻.

-

The half-equivalence point occurs at half the volume of NaOH required to reach the equivalence point.

-

The pKa₂ is the pH of the solution at the half-equivalence point. At this point, the concentrations of the weak acid (H₂PO₄⁻) and the conjugate base (HPO₄²⁻) are equal.

-

Visualizing Core Concepts

Diagrammatic representations are invaluable for understanding the relationships and workflows involved in buffer preparation.

Caption: Equilibrium between monobasic and dibasic phosphate species.

Caption: Workflow for sodium phosphate buffer preparation.

References

A Comprehensive Technical Guide to Anhydrous and Hydrated Sodium Phosphate Dibasic for Researchers and Drug Development Professionals

An In-depth Analysis of Chemical and Physical Properties, Experimental Protocols, and Applications

Disodium hydrogen phosphate (B84403) (Na₂HPO₄), commonly referred to as sodium phosphate dibasic, is a critical reagent in a multitude of scientific and pharmaceutical applications. Its utility primarily stems from its exceptional buffering capacity in aqueous solutions. This inorganic compound is commercially available in an anhydrous form and several hydrated forms, each possessing distinct properties that render them suitable for specific applications. This technical guide provides a detailed comparison of anhydrous and hydrated sodium phosphate dibasic, offering researchers, scientists, and drug development professionals the essential information required for informed selection and use.

Core Differences: Anhydrous vs. Hydrated Forms

The fundamental distinction between the various forms of sodium phosphate dibasic lies in the presence or absence of water molecules within their crystal structures. The anhydrous form (Na₂HPO₄) is devoid of water of crystallization, whereas the hydrated forms incorporate a specific number of water molecules per formula unit of the salt. The most common hydrated forms are the dihydrate (Na₂HPO₄·2H₂O), heptahydrate (Na₂HPO₄·7H₂O), and dodecahydrate (Na₂HPO₄·12H₂O).[1][2][3][4] This difference in hydration significantly influences their molecular weight, physical appearance, stability, and handling characteristics.

Physical and Chemical Properties

A summary of the key physical and chemical properties of anhydrous and various hydrated forms of sodium phosphate dibasic is presented below for easy comparison.

| Property | Anhydrous (Na₂HPO₄) | Dihydrate (Na₂HPO₄·2H₂O) | Heptahydrate (Na₂HPO₄·7H₂O) | Dodecahydrate (Na₂HPO₄·12H₂O) |

| Molecular Formula | Na₂HPO₄ | Na₂HPO₄·2H₂O | Na₂HPO₄·7H₂O | Na₂HPO₄·12H₂O |

| Molecular Weight ( g/mol ) | 141.96[1][5] | 177.99[1] | 268.07[1][6][7][8] | 358.14[8][9][10] |

| Appearance | White, crystalline powder[11][12][13] | White, odorless crystals or crystalline powder[3][12] | Colorless crystals or white granular/caked salt[2][3] | Colorless or transparent, efflorescent crystals[2][3][10] |

| Density (g/cm³) | 1.70[11] | 2.066 (at 15°C)[11] | 1.679[11] | 1.524[11] |

| Melting Point (°C) | Decomposes at >240[5] | Loses water of crystallization at 92.5[11] | Loses five water molecules at 48[11] | 35 (melts in its water of crystallization)[11] |

| Solubility in Water | Highly soluble[14][12] | Soluble | Soluble[6] | Soluble[8] |

| pH of Aqueous Solution | 8.9 - 9.2 (5% solution)[14] | 8.9 - 9.2 (2.5% solution)[15] | 9.0 - 9.3 (5% solution) | 8.4 - 9.6 (1% solution)[16] |

| Hygroscopicity/Efflorescence | Highly hygroscopic[1][14][12] | Stable in air | Efflorescent in warm, dry air[3] | Strongly efflorescent[2][3][10] |

Practical Implications for Researchers and Drug Development

The choice between anhydrous and hydrated sodium phosphate dibasic is dictated by the specific requirements of the application.

-

Anhydrous Sodium Phosphate Dibasic: Due to its lack of water, the anhydrous form offers the highest concentration of the active phosphate species by weight.[14] This makes it the preferred choice for applications where precise control over the phosphate concentration is critical and the introduction of water is undesirable. Its hygroscopic nature, however, necessitates careful handling and storage in tightly sealed containers to prevent moisture absorption from the atmosphere.[14][12]

-

Hydrated Sodium Phosphate Dibasic: The hydrated forms are generally easier to handle due to their crystalline nature and reduced hygroscopicity (with the exception of the highly efflorescent dodecahydrate).[2][3][12] They are often used in the preparation of buffer solutions where the presence of water is not a concern. The choice among the different hydrates may depend on factors such as desired dissolution rate and ease of weighing. It is crucial to account for the water of crystallization when calculating the amount of substance needed to achieve a specific molar concentration of the phosphate.

Experimental Protocols

Preparation of a 0.1 M Sodium Phosphate Buffer (pH 7.4)

This protocol describes the preparation of a standard 0.1 M sodium phosphate buffer, a workhorse in many biological and biochemical laboratories.

Materials:

-

Sodium phosphate monobasic (monohydrate, NaH₂PO₄·H₂O; MW = 137.99 g/mol )

-

Sodium phosphate dibasic (heptahydrate, Na₂HPO₄·7H₂O; MW = 268.07 g/mol )[11]

-

Distilled or deionized water

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) solutions for pH adjustment

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Sodium Phosphate Monobasic Solution: Dissolve 13.8 g of NaH₂PO₄·H₂O in 800 mL of distilled water. Adjust the final volume to 1 L.[5]

-

0.1 M Sodium Phosphate Dibasic Solution: Dissolve 26.81 g of Na₂HPO₄·7H₂O in 800 mL of distilled water. Adjust the final volume to 1 L.

-

-

Mix the Stock Solutions:

-

To prepare 1 L of 0.1 M phosphate buffer at pH 7.4, mix the following volumes of the stock solutions:

-

190 mL of 0.1 M Sodium Phosphate Monobasic solution

-

810 mL of 0.1 M Sodium Phosphate Dibasic solution

-

-

-

pH Adjustment:

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Place the mixed buffer solution on a stir plate with a stir bar.

-

Measure the pH of the solution. If the pH is not exactly 7.4, adjust it by adding small volumes of HCl to lower the pH or NaOH to raise the pH.

-

-

Final Volume and Sterilization:

-

Once the desired pH is achieved, transfer the solution to a 1 L graduated cylinder and bring the final volume to 1 L with distilled water.

-

For applications requiring sterility, the buffer solution can be autoclaved or filter-sterilized through a 0.22 µm filter.

-

Determination of Water Content by Karl Fischer Titration

This protocol provides a general methodology for determining the water content in a hydrated salt like sodium phosphate dibasic.

Principle: The Karl Fischer titration is a coulometric or volumetric method that uses a reagent containing iodine, sulfur dioxide, a base (traditionally pyridine, now often imidazole), and a solvent (typically methanol). The iodine reacts stoichiometrically with water. The endpoint is detected potentiometrically.

Materials:

-

Karl Fischer titrator (volumetric or coulometric)

-

Karl Fischer reagent

-

Anhydrous methanol

-

Hydrated sodium phosphate dibasic sample

-

Analytical balance

Procedure:

-

Instrument Setup: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration vessel should be pre-titrated to a dry state with the Karl Fischer reagent.

-

Sample Preparation: Accurately weigh a suitable amount of the hydrated sodium phosphate dibasic sample. The sample size should be chosen to consume a reasonable volume of the titrant.

-

Titration: Quickly transfer the weighed sample into the titration vessel. The titration will start automatically and will stop once all the water in the sample has reacted.

-

Calculation: The instrument software will typically calculate the water content automatically based on the volume of titrant consumed and the titer of the Karl Fischer reagent. The result is usually expressed as a percentage of water by weight.

Applications in Research and Drug Development

Sodium phosphate dibasic, in its various forms, is indispensable in numerous applications within research and drug development.

-

Buffering Agent: This is the most common application. Phosphate buffers are used to maintain a stable pH in a wide range of biological assays, including enzyme kinetics studies, protein purification, and cell culture.[17][18][19][20][21] The pKa2 of the phosphate buffer system is around 7.2, making it an excellent buffer for maintaining physiological pH.[11]

-

Protein Purification: Phosphate buffers are frequently used in various stages of protein purification, from cell lysis and extraction to chromatographic separations.[18][22][23][24] They help to maintain the stability and activity of the target protein throughout the purification process.

-

Drug Formulation: In pharmaceutical formulations, sodium phosphate dibasic is used as an excipient to control the pH of both oral and parenteral drug products, which is crucial for drug stability and bioavailability.[3][25]

-

Cell Culture: Phosphate-buffered saline (PBS), which contains sodium phosphate dibasic, is widely used as a wash and dilution buffer in cell culture to maintain a physiological pH and osmolarity.[2][14][21][26]

Conclusion

The selection between anhydrous and hydrated forms of sodium phosphate dibasic is a critical consideration for researchers and drug development professionals. The anhydrous form provides a higher concentration of the phosphate species and is ideal for applications requiring stringent control over water content. The hydrated forms, while containing water of crystallization, are often more convenient to handle. A thorough understanding of their distinct properties, as outlined in this guide, will enable the appropriate selection and use of this versatile reagent, contributing to the accuracy, reproducibility, and success of scientific research and pharmaceutical development.

References

- 1. metrohm.com [metrohm.com]

- 2. benchchem.com [benchchem.com]

- 3. SODIUM PHOSPHATE, DIBASIC, HEPTAHYDRATE | 7782-85-6 [chemicalbook.com]

- 4. Sodium Phosphate Dibasic Anhydrous [chemical-sales.com]

- 5. skillscenter.colorado.edu [skillscenter.colorado.edu]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. researchgate.net [researchgate.net]

- 8. Sodium phosphate, dibasic dodecahydrate, 99%, extra pure | Fisher Scientific [fishersci.ca]

- 9. Solubility Table for Water at Temperature [sigmaaldrich.com]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 12. Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers | Pharmaguideline [pharmaguideline.com]

- 13. Sodium Phosphate, Dibasic CAS#: 7558-79-4 [m.chemicalbook.com]

- 14. stjohnslabs.com [stjohnslabs.com]

- 15. researchgate.net [researchgate.net]

- 16. Sodium phosphate dibasic dodecahydrate | 04273 | Solstice Advanced Materials [lab.solstice.com]

- 17. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 18. Protocol for Buffer Preparation – BBS OER Lab Manual [ecampusontario.pressbooks.pub]

- 19. resources.finalsite.net [resources.finalsite.net]

- 20. What Are the Applications of Biochemical Buffers in Enzyme Assays? [synapse.patsnap.com]

- 21. biochemazone.com [biochemazone.com]

- 22. med.upenn.edu [med.upenn.edu]

- 23. Protein Purification: Techniques and Protocols Explained | Technology Networks [technologynetworks.com]

- 24. qb3.berkeley.edu [qb3.berkeley.edu]

- 25. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 26. mlsu.ac.in [mlsu.ac.in]

The Multifaceted Role of Dibasic Sodium Phosphate in Biological Systems: A Technical Guide

Abstract

Dibasic sodium phosphate (B84403) (Na₂HPO₄) is a ubiquitous and indispensable compound in biological systems and life science research. Its fundamental roles range from maintaining physiological pH as a primary component of the phosphate buffer system to forming the structural backbone of nucleic acids and cellular membranes. This technical guide provides an in-depth exploration of the core functions of dibasic sodium phosphate, offering researchers, scientists, and drug development professionals a comprehensive resource. The guide summarizes key quantitative data, presents detailed experimental protocols for its application, and visualizes complex biological pathways and workflows involving this critical molecule.

Introduction

Dibasic sodium phosphate is a sodium salt of phosphoric acid. It is a white, crystalline powder that is highly soluble in water.[1] In biological contexts, it is a key player in a multitude of processes essential for life. Its ability to act as a proton acceptor makes it a crucial component of the phosphate buffer system, which is vital for maintaining the narrow pH range required for cellular function. Beyond its buffering capacity, the phosphate group is a fundamental building block of macromolecules central to genetics and cell structure, including DNA, RNA, and phospholipids (B1166683). Furthermore, the high-energy phosphate bonds in molecules like adenosine (B11128) triphosphate (ATP) are the primary currency of energy in all living cells. In the laboratory, dibasic sodium phosphate is a workhorse reagent, integral to the preparation of buffers for a vast array of applications, including cell culture, enzyme assays, and chromatography.[2][3]

The Phosphate Buffer System: A Cornerstone of pH Homeostasis

The phosphate buffer system is a critical buffer in both intracellular and extracellular fluids, with a pKa of 7.21 for the H₂PO₄⁻/HPO₄²⁻ equilibrium, making it an excellent buffer at physiological pH.[4] Dibasic sodium phosphate (HPO₄²⁻) acts as the weak base, accepting protons to neutralize excess acid.

Quantitative Data for the Phosphate Buffer System

| Parameter | Value | Reference |

| pKa₁ (H₃PO₄) | 2.15 - 2.16 | [2][5] |

| pKa₂ (H₂PO₄⁻) | 6.82 - 7.21 | [4][5] |

| pKa₃ (HPO₄²⁻) | 12.32 - 12.38 | [2][5] |

| Intracellular Phosphate Concentration | 11 mOsm/L (free) | [6] |

| Extracellular Phosphate Concentration | ~1.0 mmol/L | [7] |

The Henderson-Hasselbalch Equation for Phosphate Buffers

The pH of a phosphate buffer can be calculated using the Henderson-Hasselbalch equation:

pH = pKa₂ + log₁₀( [HPO₄²⁻] / [H₂PO₄⁻] )

Where:

-

[HPO₄²⁻] is the molar concentration of dibasic sodium phosphate (the weak base).

-

[H₂PO₄⁻] is the molar concentration of monobasic sodium phosphate (the weak acid).

-

pKa₂ is the acid dissociation constant for the dihydrogen phosphate ion.[2]

Experimental Protocol: Preparation of 1X Phosphate-Buffered Saline (PBS)

Phosphate-Buffered Saline (PBS) is an isotonic buffer solution commonly used in biological research.

Materials:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Dibasic sodium phosphate (Na₂HPO₄)

-

Monobasic potassium phosphate (KH₂PO₄)

-

Distilled water (dH₂O)

-

Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Graduated cylinders

-

Beakers

-

Magnetic stirrer and stir bar

-

pH meter

-

Autoclave

Procedure for 1 Liter of 1X PBS (pH 7.4):

-

To 800 mL of distilled water, add the following reagents:

-

Dissolve the salts completely using a magnetic stirrer.

-

Adjust the pH of the solution to 7.4 using HCl or NaOH.[8]

-

Add distilled water to bring the final volume to 1 Liter.[8]

-

Sterilize the solution by autoclaving for 20 minutes at 121°C.

-

Store the sterile PBS solution at room temperature.

Diagram: The Phosphate Buffer Equilibrium

Caption: The equilibrium of the phosphate buffer system.

Structural Roles of Phosphate in Biological Macromolecules

Phosphate is a fundamental component of the macromolecules that are central to life, providing structural integrity and functionality.

The Phosphodiester Backbone of Nucleic Acids

In DNA and RNA, phosphate groups link the 3' carbon of one sugar to the 5' carbon of the next, forming a phosphodiester bond.[9] This creates the sugar-phosphate backbone, which provides the structural framework for the double helix and carries a negative charge.[10]

Diagram: The Role of Phosphate in the DNA Backbone

Caption: The sugar-phosphate backbone of a DNA molecule.

Phospholipids and the Cell Membrane

Phospholipids are the primary components of cellular membranes. They are amphipathic molecules with a hydrophilic (water-loving) phosphate head group and two hydrophobic (water-fearing) fatty acid tails.[11][12] In an aqueous environment, phospholipids spontaneously assemble into a bilayer, with the hydrophilic heads facing the aqueous exterior and interior of the cell, and the hydrophobic tails forming the core of the membrane.[13] This structure creates a semi-permeable barrier that is essential for cellular integrity and function.

Diagram: The Phospholipid Bilayer

Caption: Structure of a phospholipid bilayer.

Phosphate in Cellular Energetics and Signaling

The transfer of phosphate groups is central to the energy economy and signaling pathways of all living cells.

ATP: The Universal Energy Currency

Adenosine triphosphate (ATP) is the primary molecule for storing and transferring energy in cells.[14] The energy is stored in the high-energy phosphoanhydride bonds linking the three phosphate groups. The hydrolysis of ATP to adenosine diphosphate (B83284) (ADP) and inorganic phosphate (Pi) is a highly exergonic reaction that releases energy to power cellular processes.[15][16]

Phosphorylation and Dephosphorylation in Cellular Signaling

Phosphorylation, the addition of a phosphate group to a molecule, and dephosphorylation, its removal, are key mechanisms for regulating protein activity and signal transduction.[17] Kinases are enzymes that catalyze phosphorylation, while phosphatases catalyze dephosphorylation. This reversible process acts as a molecular switch, turning cellular processes on and off.

Diagram: The ATP-ADP Cycle

Caption: The ATP-ADP cycle of energy transfer.

Applications of Dibasic Sodium Phosphate in Research and Drug Development

Dibasic sodium phosphate is a fundamental reagent in a wide range of laboratory techniques.

Cell Culture Media

Dibasic sodium phosphate is a common component of cell culture media, where it serves as a buffering agent to maintain a stable pH and as a source of phosphate, an essential nutrient for cell growth.[18]

Enzyme Assays

Maintaining a constant pH is critical for enzyme activity. Phosphate buffers are frequently used in enzyme assays to ensure optimal conditions for the reaction being studied.

Experimental Protocol: Preparation of a 0.1 M Phosphate Buffer (pH 7.2) for Enzyme Assays

Materials:

-

Monobasic sodium phosphate (NaH₂PO₄)

-

Dibasic sodium phosphate (Na₂HPO₄)

-

Distilled water (dH₂O)

-

pH meter

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

Procedure:

-

Prepare Stock Solutions:

-

0.1 M Monobasic sodium phosphate: Dissolve 1.20 g of NaH₂PO₄ in 100 mL of dH₂O.

-

0.1 M Dibasic sodium phosphate: Dissolve 1.42 g of Na₂HPO₄ in 100 mL of dH₂O.

-

-

Mix Stock Solutions:

-

To a beaker, add 28 mL of the 0.1 M monobasic sodium phosphate solution.

-

Add 72 mL of the 0.1 M dibasic sodium phosphate solution.

-

-

Adjust pH:

-

Place the beaker on a magnetic stirrer and slowly mix the solution.

-

Use a calibrated pH meter to check the pH.

-

If necessary, add small volumes of the monobasic stock solution to lower the pH or the dibasic stock solution to raise the pH until it reaches 7.2.

-

-

Final Volume:

-

The final volume will be approximately 100 mL. For larger volumes, scale the amounts of the stock solutions accordingly.

-

-

Storage:

-

Store the buffer at 4°C.

-

DNA Extraction

Phosphate buffers are used in some DNA extraction protocols to lyse cells and stabilize the released nucleic acids.[19]

Experimental Protocol: General Workflow for DNA Extraction Using a Phosphate Lysis Buffer

Caption: A generalized workflow for DNA extraction.

Protein Crystallography

Phosphate is sometimes used as a precipitating agent in protein crystallization experiments.[20] However, it can also interfere with the crystallization of phosphate-binding proteins.[17]

Conclusion

Dibasic sodium phosphate is a molecule of profound biological and experimental significance. Its role as a buffering agent is fundamental to maintaining the delicate pH balance required for life. As a structural component, it forms the very backbone of our genetic material and the membranes that compartmentalize our cells. The transfer of its phosphate group powers cellular activities and orchestrates complex signaling networks. For researchers in the life sciences and professionals in drug development, a thorough understanding of the properties and applications of dibasic sodium phosphate is essential for experimental design, data interpretation, and the development of novel therapeutics. This guide has provided a comprehensive overview of these core roles, supported by quantitative data, detailed protocols, and clear visualizations, to serve as a valuable resource for the scientific community.

References

- 1. youtube.com [youtube.com]

- 2. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. Phosphate Buffer Issues [chem.fsu.edu]

- 5. Sodium Phosphate, Dibasic [sigmaaldrich.com]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. PBS (Phosphate Buffered Saline) (1X, pH 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 9. srmist.edu.in [srmist.edu.in]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of PBS Solution [protocols.io]

- 12. Phosphate Buffered Saline Protocol and Use [diagnopal.ca]

- 13. Development of Rapid and Less Hazardous Plant DNA Extraction Protocol using Potassium Phosphate Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. byjus.com [byjus.com]

- 15. ATP hydrolysis - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Crystallization of Proteins that bind phosphate moieties [chem.gla.ac.uk]

- 18. caissonlabs.com [caissonlabs.com]

- 19. conductscience.com [conductscience.com]

- 20. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phosphate Buffer Systems: Principles and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of phosphate (B84403) buffer systems, their preparation, and their critical role in biological research and pharmaceutical development.

Core Principles of the Phosphate Buffer System

The phosphate buffer system is a cornerstone of pH regulation in biological and chemical sciences. Its efficacy lies in the equilibrium between a weak acid, dihydrogen phosphate (H₂PO₄⁻), and its conjugate base, hydrogen phosphate (HPO₄²⁻).[1][2] This equilibrium is central to maintaining a stable pH, particularly within the physiologically crucial range of 6.2 to 8.2.[3]

The buffering action is governed by the following reversible reaction:

H₂PO₄⁻ ⇌ H⁺ + HPO₄²⁻

When an acid is introduced, the hydrogen phosphate ion acts as a base, accepting protons to form dihydrogen phosphate, thus minimizing a drop in pH.[4][5] Conversely, upon the addition of a base, the dihydrogen phosphate ion donates a proton, forming hydrogen phosphate and water, which mitigates an increase in pH.[4][5]

The effectiveness of this buffer system is intrinsically linked to its pKa value, which is the pH at which the concentrations of the acidic and basic forms are equal. Phosphoric acid is a triprotic acid, meaning it has three dissociation constants (pKa values), allowing for buffering over a wide pH range.[6][7] The most relevant pKa for biological applications is the second one, pKa₂, which is approximately 7.2.[1][8][9] This proximity to the physiological pH of most biological systems (around 7.4) makes the phosphate buffer exceptionally efficient at maintaining cellular homeostasis.[4][10][11]

The Henderson-Hasselbalch Equation

The relationship between pH, pKa, and the concentrations of the acidic and basic components of the phosphate buffer is described by the Henderson-Hasselbalch equation:[8][9]

pH = pKa + log₁₀([HPO₄²⁻]/[H₂PO₄⁻])

This equation is fundamental for calculating the required concentrations of the conjugate acid-base pair to achieve a desired buffer pH.[9]

Quantitative Data Summary

The precise pKa of the phosphate buffer is influenced by temperature and ionic strength. For accurate and reproducible experimental work, it is crucial to consider these factors.

| Property | Value | Conditions | Reference |

| pKa₁ | 2.12 - 2.16 | 25 °C, zero ionic strength | [8][12] |

| pKa₂ | 6.8 - 7.21 | 25 °C, zero ionic strength | [4][8][12] |

| pKa₃ | 12.32 - 12.44 | 25 °C, zero ionic strength | [8][12] |

| Temperature Dependence of pKa₂ | Decreases with increasing temperature | [10] | |

| Ionic Strength Dependence of pKa₂ | Decreases with increasing ionic strength | [8][10] |

Experimental Protocols

Preparation of a 0.1 M Sodium Phosphate Buffer

This protocol outlines the preparation of a 0.1 M sodium phosphate buffer of a specific pH.

Materials:

-

Sodium phosphate monobasic (NaH₂PO₄)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Distilled or deionized water

-

pH meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and beakers

-

Hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) for pH adjustment

Methodology:

-

Calculate the required amounts of the acidic and basic forms: Use the Henderson-Hasselbalch equation to determine the molar ratio of Na₂HPO₄ (base) to NaH₂PO₄ (acid) needed for the target pH.

-

Prepare stock solutions: It is often convenient to prepare 1 M stock solutions of both NaH₂PO₄ and Na₂HPO₄.

-

Mix the components: In a beaker with a stir bar, add the calculated volumes of the NaH₂PO₄ and Na₂HPO₄ stock solutions to approximately 80% of the final desired volume of distilled water.[6]

-

Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode in the solution. Slowly add HCl or NaOH to fine-tune the pH to the desired value.[6]

-

Final volume adjustment: Once the target pH is reached, transfer the solution to a volumetric flask and add distilled water to the final volume mark.[6]

-

Sterilization (if required): For biological applications, the buffer can be sterilized by autoclaving or filtration.[10]

Preparation of Phosphate-Buffered Saline (PBS)

PBS is an isotonic buffer solution commonly used in biological research.[10]

Materials:

-

Sodium chloride (NaCl)

-

Potassium chloride (KCl)

-

Sodium phosphate dibasic (Na₂HPO₄)

-

Potassium phosphate monobasic (KH₂PO₄)

-

Distilled or deionized water

Methodology for 1 L of 1X PBS (pH 7.4):

-

Dissolve the following salts in 800 mL of distilled water:[10]

-

8 g of NaCl

-

0.2 g of KCl

-

1.44 g of Na₂HPO₄

-

0.24 g of KH₂PO₄

-

-

Adjust the pH to 7.4 with HCl.

-

Add distilled water to a final volume of 1 L.

-

Sterilize by autoclaving.

Visualizations

Phosphate Buffer Equilibrium

Caption: The equilibrium between dihydrogen phosphate and hydrogen phosphate.

Buffer Preparation Workflow

Caption: A generalized workflow for preparing a phosphate buffer solution.

Applications in Research and Drug Development

Phosphate buffers are indispensable in a wide array of scientific applications due to their non-toxic nature and physiological compatibility.[10][13]

-

Cell Culture: PBS is ubiquitously used to wash and resuspend cells, maintaining their viability by providing an isotonic and pH-stable environment.[10][14]

-

Enzyme Assays: The activity of many enzymes is highly pH-dependent. Phosphate buffers are employed to maintain a constant pH, ensuring reproducible and accurate measurements of enzyme kinetics.[15]

-

Pharmaceutical Formulations: In drug development, phosphate buffers are used to stabilize the pH of parenteral (injectable), ophthalmic, and other formulations.[16][17][18][19] This is critical for maintaining the stability and efficacy of the active pharmaceutical ingredient (API).[17]

-

Chromatography: Phosphate buffers are frequently used as a component of the mobile phase in high-performance liquid chromatography (HPLC) to ensure consistent separation and elution of analytes.[3]

-

Molecular Biology: They are integral to many molecular biology techniques, including DNA and protein electrophoresis, and for the storage of biological samples.[10]

Limitations and Considerations

Despite their versatility, there are some limitations to consider when using phosphate buffers:

-

Precipitation: Phosphate ions can precipitate in the presence of certain divalent cations, such as Ca²⁺ and Mg²⁺.[10]

-

Enzyme Inhibition: Phosphate can inhibit the activity of some enzymes.[6][20]

-

Temperature Effects: As noted, the pH of a phosphate buffer can change with temperature, which must be accounted for in temperature-sensitive experiments.[10]

Conclusion

The phosphate buffer system is a fundamental tool in the arsenal (B13267) of researchers, scientists, and drug development professionals. A thorough understanding of its core principles, including the underlying chemical equilibrium and the factors influencing its pKa, is essential for its effective application. By following standardized protocols and being mindful of its limitations, the phosphate buffer system can be reliably employed to maintain pH stability in a vast range of critical scientific and pharmaceutical applications.

References

- 1. fiveable.me [fiveable.me]

- 2. fiveable.me [fiveable.me]

- 3. welch-us.com [welch-us.com]

- 4. Phosphate buffer - WikiLectures [wikilectures.eu]

- 5. brainkart.com [brainkart.com]

- 6. Phosphate Buffer (pH 5.8 to 7.4) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 7. How to Make a Phosphate Buffer Solution [thoughtco.com]

- 8. Phosphate Buffer Issues [chem.fsu.edu]

- 9. youtube.com [youtube.com]

- 10. Phosphate-buffered saline - Wikipedia [en.wikipedia.org]

- 11. Buffers in biological systems | PPTX [slideshare.net]

- 12. Guide to Making a Simple Phosphate Buffer [thoughtco.com]

- 13. Phosphate Buffers | See Why and How to Use Phosphate Buffers [weberscientific.com]

- 14. PBS Solution in Biology | iℏ∮dͩ𝛑•💕 [mpi.ai]

- 15. solubilityofthings.com [solubilityofthings.com]

- 16. Pharmaceutical Buffers [chemical-sales.com]

- 17. nbinno.com [nbinno.com]

- 18. Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers | Pharmaguideline [pharmaguideline.com]

- 19. Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists [fagronacademy.us]

- 20. Sodium Phosphate Buffer [novoprolabs.com]

An In-depth Guide to Buffering Agents for Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of molecular biology, maintaining a stable pH is not merely a matter of good practice; it is a fundamental requirement for experimental success. Biological macromolecules, particularly proteins and nucleic acids, possess ionizable groups whose charge status is dependent on the hydrogen ion concentration. Fluctuations in pH can alter the three-dimensional structure of these molecules, leading to denaturation, loss of function, and ultimately, the failure of an experiment. Buffering agents are the cornerstone of pH control in vitro, resisting drastic pH shifts and ensuring a stable environment for sensitive biological reactions.

This technical guide provides an in-depth exploration of buffering agents commonly employed in molecular biology. It offers a comparative analysis of their physicochemical properties, detailed experimental protocols for their selection and preparation, and a discussion of their appropriate applications and potential interferences.

Core Concepts: How Buffers Work

A buffer solution consists of a weak acid and its conjugate base (or a weak base and its conjugate acid). This equilibrium allows the solution to neutralize added acid or base, thus minimizing changes in pH. The effectiveness of a buffer is determined by its pKa, the pH at which the concentrations of the acidic and basic forms are equal. The optimal buffering range for a particular agent is generally considered to be its pKa ± 1 pH unit.

Common Buffering Agents in Molecular Biology

A variety of buffering agents are utilized in molecular biology, each with unique properties that make them suitable for specific applications. The "Good's buffers," a series of zwitterionic buffers developed by Norman Good and colleagues, are particularly prevalent due to their compatibility with many biological systems.[1]

Key Properties and Applications

-

Tris (tris(hydroxymethyl)aminomethane): Widely used for electrophoresis of nucleic acids (in TAE and TBE buffers) and in many enzyme assays.[2][3] Its pKa is highly temperature-dependent, which is a critical consideration for experiments conducted at different temperatures.[4][5]

-

Phosphate (B84403) Buffers (e.g., PBS): Valued for their physiological relevance and are commonly used in cell culture and enzyme assays.[6][7] However, they can inhibit certain enzymatic reactions and are prone to precipitation in the presence of divalent cations like Ca²⁺ and Mg²⁺.[2][8]

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): A popular choice for cell culture and kinase assays due to its pKa near physiological pH and minimal metal ion binding.[9][10]

-

MOPS (3-(N-morpholino)propanesulfonic acid): Frequently used in RNA electrophoresis, particularly in denaturing formaldehyde-agarose gels, because it provides a stable, near-neutral pH that helps maintain RNA integrity.[11][12][13]

-

MES (2-(N-morpholino)ethanesulfonic acid): Suitable for applications requiring a slightly acidic pH (pKa ~6.1) and has low UV absorbance, making it useful for spectrophotometric measurements.[6]

-

PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid): Another "Good's buffer" with a pKa near neutral, often used in protein purification.[5]

Data Presentation: Comparison of Common Buffering Agents

The selection of an appropriate buffer requires careful consideration of its physicochemical properties. The following tables summarize key quantitative data for a range of common biological buffers.

Table 1: Physicochemical Properties of Common Biological Buffers at 25°C

| Buffer | pKa at 25°C | Effective pH Range | Molecular Weight ( g/mol ) |

| MES | 6.10 | 5.5 - 6.7 | 195.24 |

| Bis-Tris | 6.50 | 5.8 - 7.2 | 209.24 |

| PIPES | 6.76 | 6.1 - 7.5 | 302.37 |

| MOPSO | 6.90 | 6.2 - 7.6 | 211.25 |

| MOPS | 7.20 | 6.5 - 7.9 | 209.26 |

| HEPES | 7.48 | 6.8 - 8.2 | 238.30 |

| TES | 7.40 | 6.8 - 8.2 | 229.20 |

| Tris | 8.06 | 7.5 - 9.0 | 121.14 |

| Tricine | 8.05 | 7.4 - 8.8 | 179.17 |

| Bicine | 8.26 | 7.6 - 9.0 | 163.17 |

| CHES | 9.50 | 8.6 - 10.0 | 207.29 |

| CAPS | 10.40 | 9.7 - 11.1 | 221.32 |

Table 2: Effect of Temperature on the pKa of Selected Buffers (ΔpKa/°C)

| Buffer | ΔpKa/°C |

| MES | -0.011 |

| PIPES | -0.0085 |

| MOPS | -0.013 |

| HEPES | -0.014 |

| Tris | -0.031 |

| Tricine | -0.021 |

| Bicine | -0.018 |

Note: A negative ΔpKa/°C indicates that the pKa decreases as temperature increases.[5][14][15]

Table 3: Common Buffer Interferences in Molecular Biology Assays

| Buffer | Assay/Technique | Nature of Interference |

| Phosphate | Kinase Assays | Inhibition of some kinases. |

| Protein Purification | Chelation of divalent cations (e.g., Ca²⁺, Mg²⁺), leading to precipitation.[8][16][17] | |

| Tris | Enzyme Assays | Can chelate metal ions, potentially inhibiting metalloenzymes.[4] |

| DNA Aptamer Selection | Can act as a target molecule, leading to the selection of buffer-binding aptamers. | |

| HEPES | Kinase Assays | Can interfere with some kinase activity assays.[18][19][20] |

| MOPS | RNA Electrophoresis | Can degrade if autoclaved, turning yellow and potentially compromising RNA integrity.[13][21] |

Experimental Protocols

Protocol 1: Preparation of a 1 M Tris-HCl Stock Solution (pH 8.0)

Materials:

-

Tris base (MW: 121.14 g/mol )

-

Concentrated Hydrochloric Acid (HCl)

-

Nuclease-free water

-

pH meter

-

Stir plate and stir bar

-

Graduated cylinders and beakers

-

0.22 µm sterile filter

Procedure:

-

Weigh out 121.14 g of Tris base and transfer it to a beaker containing 800 mL of nuclease-free water.[22][23][24]

-

Place the beaker on a stir plate and add a stir bar. Stir until the Tris base is completely dissolved.

-

Calibrate the pH meter according to the manufacturer's instructions.

-

Slowly add concentrated HCl to the Tris solution while continuously monitoring the pH. Be aware that the addition of HCl is an exothermic reaction and will cause the temperature of the solution to increase, which in turn affects the pH reading.[1][4]

-

Allow the solution to cool to room temperature before making final pH adjustments.[1]

-

Once the pH of the solution is stable at 8.0 at room temperature, transfer the solution to a 1 L graduated cylinder.

-

Add nuclease-free water to bring the final volume to 1 L.

-

For applications requiring sterility, filter the solution through a 0.22 µm sterile filter.

-

Store the 1 M Tris-HCl stock solution at room temperature.

Protocol 2: Selection of an Optimal Buffer for an Enzyme Assay

Objective: To determine the optimal pH and buffer system for a specific enzyme-catalyzed reaction.

Materials:

-

Enzyme of interest

-

Substrate for the enzyme

-

A selection of buffers with overlapping pH ranges (e.g., citrate, MES, phosphate, HEPES, Tris)

-

Spectrophotometer or other appropriate detection instrument

-

Microplate reader and microplates (optional)

-

Incubator or water bath

Procedure:

-

Buffer Preparation: Prepare a series of 100 mM stock solutions for each selected buffer, covering a range of pH values in 0.5 pH unit increments. Ensure the pH is adjusted at the temperature at which the assay will be performed.[2]

-

Reaction Setup: For each buffer and pH point, set up a reaction mixture. This should include the substrate at a saturating concentration, any necessary cofactors, and the buffer.[2][25]

-

Enzyme Addition: Prepare a dilute working solution of the enzyme in a neutral, non-interfering buffer. Initiate the reaction by adding a small, fixed volume of the enzyme solution to each reaction mixture.[2]

-

Incubation and Measurement: Incubate the reactions at a constant, optimal temperature. Measure the rate of product formation or substrate consumption over time using an appropriate detection method.[25]

-

Data Analysis: Plot the initial reaction velocity (enzyme activity) against the pH for each buffer system.[2]

-

Optimal Buffer Identification: The buffer and pH that yield the highest enzyme activity is the optimal condition for the assay.

-

Troubleshooting:

-

Low or No Activity: The enzyme may be unstable at certain pH values, or a component of a specific buffer may be inhibitory.

-

Inconsistent Results: Ensure accurate pH measurements and consistent temperature control. The ionic strength of the different buffers may also vary, which can affect enzyme activity. Consider adjusting the ionic strength with a neutral salt like NaCl.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: A logical workflow for selecting an optimal buffering agent.

References

- 1. horizondiscovery.com [horizondiscovery.com]

- 2. benchchem.com [benchchem.com]

- 3. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]

- 4. Tris, Tris- HCl Buffer Protocol, Use and Preparation [diagnopal.ca]

- 5. medium.com [medium.com]

- 6. superchemistryclasses.com [superchemistryclasses.com]

- 7. youtube.com [youtube.com]

- 8. BUFFERS [ou.edu]

- 9. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MOPS buffer used for preparing RNA electrophoresis buffer - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. nbinno.com [nbinno.com]

- 13. benchchem.com [benchchem.com]

- 14. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 15. researchgate.net [researchgate.net]

- 16. A New Strategy to Stabilize Oxytocin in Aqueous Solutions: I. The Effects of Divalent Metal Ions and Citrate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Divalent metal is required for both phosphate transport and phosphate binding to phosphorin, a proteolipid isolated from brush-border membrane vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scbt.com [scbt.com]

- 20. rsc.org [rsc.org]

- 21. gccbiotech.in [gccbiotech.in]

- 22. neb.com [neb.com]

- 23. Tris Buffer (1 M, pH 7.2) Preparation and Recipe | AAT Bioquest [aatbio.com]

- 24. TRIS buffer [protocols.io]

- 25. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of Sodium Phosphate Dibasic Buffer for Cell Culture

Introduction

Sodium phosphate (B84403) buffer is a fundamental reagent in biological research, particularly in cell culture, where maintaining a stable physiological pH is critical for cell viability and growth. This buffer system is a cornerstone of many standard saline solutions, most notably Phosphate-Buffered Saline (PBS). Its buffering capacity is centered around the second dissociation constant (pKa2) of phosphoric acid, which is approximately 7.21. This makes it an excellent choice for maintaining the pH of cell culture media within the optimal physiological range of 7.2 to 7.4.[1][2][3] This document provides a detailed protocol for the preparation of sodium phosphate-based buffers for cell culture applications, targeting researchers, scientists, and professionals in drug development.

The phosphate buffer system consists of a mixture of dibasic sodium phosphate (Na₂HPO₄) and monobasic sodium phosphate (NaH₂PO₄). The ratio of these two components determines the final pH of the solution.[4] In cell culture, this buffer is integral to various applications, including washing cells, transporting tissues and cells, and as a diluent for reagents.[5][6][7]

Quantitative Data for Buffer Preparation

The following tables provide the necessary quantities of reagents for preparing standard phosphate-buffered saline (PBS) solutions, which are widely used in cell culture. Both 1X and 10X stock solutions are described. Preparing a concentrated 10X stock is a common laboratory practice to save space and reduce the frequency of buffer preparation.[5][6]

Table 1: Components for 1 Liter of 1X Phosphate-Buffered Saline (PBS)

| Component | Molecular Weight ( g/mol ) | Amount (g) | Final Concentration (mM) |

| Sodium Chloride (NaCl) | 58.44 | 8.0 | 137 |

| Potassium Chloride (KCl) | 74.55 | 0.2 | 2.7 |

| Sodium Phosphate Dibasic (Na₂HPO₄) | 141.96 | 1.44 | 10 |

| Potassium Phosphate Monobasic (KH₂PO₄) | 136.09 | 0.24 | 1.8 |

Note: This formulation is a common recipe for PBS and results in a pH of approximately 7.4.[1][8]

Table 2: Components for 1 Liter of 10X Phosphate-Buffered Saline (PBS) Stock Solution

| Component | Molecular Weight ( g/mol ) | Amount (g) | Final Concentration (M) |

| Sodium Chloride (NaCl) | 58.44 | 80.0 | 1.37 |

| Potassium Chloride (KCl) | 74.55 | 2.0 | 0.027 |

| Sodium Phosphate Dibasic (Na₂HPO₄) | 141.96 | 14.4 | 0.1 |

| Potassium Phosphate Monobasic (KH₂PO₄) | 136.09 | 2.4 | 0.018 |

To prepare a 1X working solution, dilute the 10X stock 1:10 with distilled or deionized water. For example, add 100 mL of 10X PBS to 900 mL of water.[5][8]

Table 3: Preparation of 0.1 M Sodium Phosphate Buffer at Various pH Values

This table provides volumes for mixing 0.2 M stock solutions of sodium phosphate monobasic and sodium phosphate dibasic to achieve a final volume of 200 mL of 0.1 M phosphate buffer at the desired pH.